1-(Difluoromethoxy)-2,3-difluorobenzene

描述

Structural Characteristics and Nomenclature

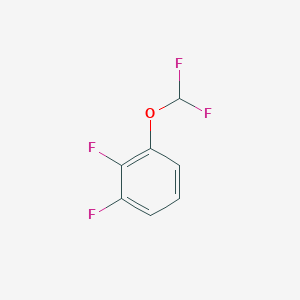

The structural configuration of 1-(difluoromethoxy)-2,3-difluorobenzene features a benzene ring substituted with two fluorine atoms at the 2 and 3 positions and a difluoromethoxy group at the 1 position. The canonical SMILES representation of this compound is C1=C(C=C(C(=C1OC(F)F)F)F)F, which provides a systematic description of its atomic connectivity and arrangement. This structural arrangement creates a unique electronic environment within the molecule, where the electron-withdrawing effects of the fluorine atoms significantly influence the compound's reactivity patterns and physical properties.

The nomenclature system for this compound follows International Union of Pure and Applied Chemistry conventions, where the difluoromethoxy group (-OCF₂H) is designated as the primary substituent at position 1, while the two fluorine atoms occupy the adjacent 2 and 3 positions on the benzene ring. Alternative nomenclature systems may describe related compounds such as 2-(difluoromethoxy)-1,4-difluorobenzene and 1-(difluoromethoxy)-3,5-difluorobenzene, which represent different positional isomers with distinct chemical and physical properties.

The structural characteristics of 1-(difluoromethoxy)-2,3-difluorobenzene demonstrate the sophisticated approach required in designing fluorinated aromatic compounds for specific applications. The strategic placement of fluorine atoms creates multiple sites for potential chemical modification while maintaining the stability and reactivity profile necessary for synthetic utility. This compound serves as an excellent example of how modern organic chemistry leverages the unique properties of fluorine to create molecules with enhanced performance characteristics compared to their non-fluorinated analogs.

Historical Development of Polyfluorinated Aromatic Ethers

The historical development of polyfluorinated aromatic ethers can be traced back to early twentieth century discoveries in organofluorine chemistry, when researchers first began exploring the unique properties of fluorinated organic compounds. In 1927, Schiemann established fundamental aromatic fluorination methodology through the decomposition of diazonium salts in the presence of fluoroboric acid to produce fluorinated aromatic compounds. This groundbreaking work provided the foundation for subsequent developments in fluoroaromatic synthesis and established the importance of fluorine incorporation in organic molecules.

The evolution of fluoroaromatic chemistry accelerated significantly during the 1930s when Gottlieb reported nucleophilic halogen exchange reactions from chlorine to fluorine using potassium fluoride, representing the first example of halogen exchange methodology used in fluoroarene synthesis. These early methodological advances laid the groundwork for more sophisticated approaches to polyfluorinated aromatic ether synthesis. Swarts had previously demonstrated in 1898 that aromatic compounds with fluorinated side chains could be synthesized through the reaction of benzotrichloride with antimony trifluoride, establishing the precedent for incorporating multiple fluorine atoms into aromatic systems.

During World War II and the Manhattan Project, significant advances in fluorocarbon chemistry led to the development of more efficient synthetic methodologies for fluorinated aromatic compounds. The project's requirements for materials resistant to uranium hexafluoride drove innovations in fluorination techniques, including direct fluorination with elemental fluorine and cobalt trifluoride-mediated fluorination processes. These wartime developments substantially advanced the field of organofluorine chemistry and established many of the synthetic approaches still used today for preparing polyfluorinated aromatic ethers.

The post-war period witnessed continued expansion in fluoroaromatic chemistry, with industrial applications driving further methodological refinements. Research during this era focused on developing more selective and efficient synthetic routes to polyfluorinated aromatic compounds, including those containing ether linkages. The emergence of materials science applications, particularly in the electronics and aerospace industries, created demand for fluorinated aromatics with specific structural features, including difluoromethoxy substituents that combine the stability of aromatic fluorine with the unique properties of fluorinated ether groups.

Positional Isomerism in Difluoromethoxybenzene Derivatives

Positional isomerism in difluoromethoxybenzene derivatives represents a critical aspect of structure-activity relationships in organofluorine chemistry, where the specific placement of substituents dramatically influences chemical and physical properties. The systematic study of these isomeric variations provides valuable insights into how molecular architecture affects reactivity, stability, and biological activity patterns. Research has identified multiple distinct isomeric forms, including 2-(difluoromethoxy)-1,4-difluorobenzene, 1-(difluoromethoxy)-3,5-difluorobenzene, and the target compound 1-(difluoromethoxy)-2,3-difluorobenzene.

The ortho-substitution pattern observed in 1-(difluoromethoxy)-2,3-difluorobenzene creates unique electronic and steric environments that distinguish this isomer from its meta and para analogs. The proximity of the difluoromethoxy group to the adjacent fluorine substituents at positions 2 and 3 results in significant electronic interactions that influence the compound's reactivity profile. These interactions affect both electrophilic and nucleophilic substitution reactions, with the electron-withdrawing effects of multiple fluorine atoms creating distinctive activation patterns compared to non-fluorinated aromatic ethers.

Comparative analysis of difluoromethoxybenzene isomers reveals significant differences in their synthetic accessibility and chemical behavior. The 1,4-disubstitution pattern in 2-(difluoromethoxy)-1,4-difluorobenzene creates a para-arrangement that minimizes steric interactions between substituents while maintaining strong electronic effects. In contrast, the 1,3,5-trisubstitution pattern in 1-(difluoromethoxy)-3,5-difluorobenzene establishes a symmetric arrangement that may exhibit different reactivity patterns due to the meta-relationship between fluorine substituents.

The influence of positional isomerism extends to the physical properties of these compounds, including melting points, boiling points, and solubility characteristics. Electronic effects arising from different substitution patterns affect intermolecular interactions, which in turn influence crystalline packing arrangements and vapor pressure relationships. These property variations have practical implications for synthetic chemistry applications, where specific isomers may be preferred based on their handling characteristics and reactivity profiles.

Research into positional isomerism effects also encompasses computational studies that predict electronic density distributions, molecular orbital energies, and reaction pathway preferences for different isomeric forms. These theoretical investigations complement experimental observations and provide insights into the fundamental principles governing structure-activity relationships in polyfluorinated aromatic ethers. Understanding these relationships is essential for rational design of new fluorinated compounds with targeted properties for specific applications in pharmaceuticals, agrochemicals, and advanced materials.

属性

IUPAC Name |

1-(difluoromethoxy)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVJUCPCSFMODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Fluorination and Halogen Exchange

Fluorination of aromatic rings can be performed by direct halogen exchange reactions, such as replacing chlorine atoms with fluorine using reagents like hydrogen fluoride or metal fluorides under high temperature and pressure. However, these methods often require drastic conditions and yield moderate results with potential side reactions.

An improved catalytic method involves catalytic elimination of halogen from halogen-substituted difluorobenzenes using palladium catalysts and amines under hydrogen atmosphere. This process allows selective removal of chlorine or bromine substituents from difluorohalobenzenes to produce difluorobenzenes with high purity and yield. Typical conditions are:

- Temperature: 70–140 °C (preferably 90–120 °C)

- Hydrogen pressure: 0.1–50 bar

- Catalyst: Palladium on supports such as activated charcoal or alumina (0.1–10 wt% Pd)

- Amines: Monoamines or polyamines (e.g., trialkylamines) serve as hydrogen chloride scavengers

- Solvents: Water or inert organic solvents like toluene or xylenes may be used

This method is efficient for preparing 1,3-difluorobenzene derivatives and can be adapted for other fluorinated aromatics.

Synthesis from Nitro-Difluorobenzenes

- Another route involves chlorination of nitro-meta-difluorobenzenes followed by reductive dechlorination to yield difluorobenzenes. For example, 2,4-difluoronitrobenzene can be chlorinated under anhydrous conditions at 100–200 °C, then reductively dechlorinated with Pd/C catalyst and hydrogen in the presence of bases like sodium hydroxide or magnesium oxide.

Introduction of the Difluoromethoxy Group

The difluoromethoxy (-OCHF2) group is less common and requires specialized fluorination of methoxy or hydroxyl precursors.

Difluoromethoxylation via Difluorocarbene Insertion

One approach to introduce the difluoromethoxy group involves generating difluorocarbene (:CF2) intermediates, which can react with phenolic or aromatic ether precursors to form difluoromethoxy-substituted aromatics.

For example, the reaction of substituted cyclobutenes with difluorocarbene has been reported to yield difluorobenzene derivatives with fluorine atoms meta to each other. Although this method was used for other difluorobenzenes, it demonstrates the utility of difluorocarbene chemistry in constructing difluoromethoxy groups on aromatic rings.

Nucleophilic Substitution of Activated Aromatic Ethers

Alternatively, nucleophilic substitution reactions on activated aromatic halides (e.g., fluorinated chlorobenzenes) with difluoromethoxide ions (generated in situ from difluoromethanol derivatives or difluoromethylating agents) can be employed.

This method requires careful control of reaction conditions to avoid side reactions and ensure selective substitution at the desired position.

Representative Preparation Procedure (Hypothetical Based on Literature)

Key Research Findings and Analysis

The palladium-catalyzed reductive dehalogenation method is highly effective for preparing difluorobenzenes with high purity and yield, suitable as intermediates for further functionalization.

The use of amines as hydrogen chloride scavengers is critical to prevent catalyst poisoning and corrosion, improving reaction efficiency.

Difluorocarbene chemistry enables the introduction of difluoromethoxy groups onto aromatic rings but requires extremely pure starting materials and careful chromatographic separation due to reaction temperamentalities.

Reaction conditions such as temperature, solvent choice, and hydrogen pressure must be optimized to balance reaction rate and selectivity, avoiding unwanted defluorination or side reactions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic reductive dehalogenation | 1,3-difluorohalobenzenes | Pd/C catalyst, H2, amine, base | 70–140 °C, 0.1–50 bar H2, aqueous or organic solvent | High purity, good yield, scalable | Requires halogenated precursors |

| Difluorocarbene insertion | Substituted cyclobutenes or phenols | Difluorocarbene source | Controlled temperature, inert solvent | Enables difluoromethoxy group formation | Reaction temperamental, purification challenging |

| Nucleophilic substitution | Halogenated difluorobenzenes | Difluoromethoxide ion | Mild to moderate temperature | Direct substitution, regioselective | Sensitive to reaction conditions, side reactions possible |

化学反应分析

1-(Difluoromethoxy)-2,3-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the difluoromethoxy or difluorobenzene groups.

Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Cross-Coupling Reactions: The compound can be involved in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemistry

The compound serves as a crucial building block in the synthesis of more complex fluorinated compounds. These derivatives are essential in developing new materials with enhanced properties.

- Table 1: Chemical Reactions Involving 1-(Difluoromethoxy)-2,3-difluorobenzene

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Nucleophilic aromatic substitution | Nucleophiles, bases |

| Oxidation/Reduction | Resistance to oxidation; can undergo oxidative cleavage | Oxidizing agents |

| Coupling | Participation in cross-coupling reactions | Palladium catalysts |

Biology

In biological research, derivatives of 1-(difluoromethoxy)-2,3-difluorobenzene are investigated for their potential as enzyme inhibitors and bioactive molecules. The presence of fluorine enhances binding affinity to molecular targets, making these compounds valuable in drug discovery.

- Case Study: Enzyme Inhibition

- Research has shown that certain derivatives exhibit significant inhibition of specific enzymes involved in metabolic pathways, which could lead to new therapeutic agents for diseases such as cancer and inflammation.

Medicine

The medicinal applications of this compound are particularly promising. Studies have demonstrated its derivatives' effectiveness in developing pharmaceuticals aimed at treating various conditions.

- Table 2: Potential Therapeutic Applications

| Condition | Compound Derivative | Mechanism of Action |

|---|---|---|

| Inflammatory diseases | Difluoromethoxy analogs | Enzyme inhibition |

| Cancer | Targeted fluorinated drugs | Selective binding to cancer cells |

Industry

In industrial applications, 1-(difluoromethoxy)-2,3-difluorobenzene is utilized in the production of advanced materials such as liquid crystals for display technologies and high-performance polymers.

- Table 3: Industrial Uses

| Application | Description |

|---|---|

| Liquid Crystals | Used in displays due to thermal stability |

| High-Performance Polymers | Enhances material properties through fluorination |

作用机制

The mechanism of action of 1-(Difluoromethoxy)-2,3-difluorobenzene involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

相似化合物的比较

Structural and Physical Properties

The table below compares key physical and structural attributes of 1-(difluoromethoxy)-2,3-difluorobenzene with analogous halogenated benzenes:

Key Observations :

Electronic and Conformational Effects

- The difluoromethoxy group in the target compound exhibits a torsion angle of 145.8° relative to the benzene ring, as seen in analogous structures (). This steric distortion can influence binding interactions in biological systems or material properties .

- Compared to non-fluorinated analogs, fluorinated ethers generally exhibit enhanced thermal stability and resistance to oxidation, making them valuable in high-performance materials .

生物活性

1-(Difluoromethoxy)-2,3-difluorobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

1-(Difluoromethoxy)-2,3-difluorobenzene features a difluoromethoxy group and two additional fluorine atoms on the benzene ring. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more suitable for drug development.

Biological Activity Overview

The biological activity of 1-(Difluoromethoxy)-2,3-difluorobenzene can be categorized into several key areas:

The mechanism by which 1-(Difluoromethoxy)-2,3-difluorobenzene exerts its biological effects is not fully elucidated. However, insights can be drawn from related studies:

- Membrane Interaction : The hydrophobic nature of fluorinated compounds suggests that they may integrate into lipid bilayers, affecting membrane fluidity and function. This could lead to altered permeability and disruption of cellular homeostasis in microbial cells.

- Targeting Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For example, the introduction of fluorine atoms can enhance the binding affinity to enzymes such as cyclooxygenases or kinases, which are critical in cancer progression and inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference Source |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Increased binding affinity to target enzymes |

Case Study: Antimicrobial Properties

A study evaluating the antimicrobial efficacy of various fluorinated compounds found that 1-(Difluoromethoxy)-2,3-difluorobenzene demonstrated significant activity against Gram-positive bacteria. The mechanism was hypothesized to involve membrane disruption due to hydrophobic interactions with the bacterial lipid bilayer .

Case Study: Anticancer Activity

In vitro assays have shown that derivatives similar to 1-(Difluoromethoxy)-2,3-difluorobenzene can inhibit the proliferation of human cancer cell lines. For instance, a related compound with a similar structure was found to reduce cell viability by inducing apoptosis through the activation of caspase pathways .

常见问题

Q. What are the recommended synthetic routes for 1-(difluoromethoxy)-2,3-difluorobenzene, and how can purity be validated?

- Methodological Answer : A common approach involves nucleophilic substitution on a precursor like 2,3-difluorophenol using difluoromethyl halides under anhydrous conditions. Purity validation requires GC-MS or HPLC coupled with fluorine-specific detectors (e.g., ¹⁹F NMR). For intermediates, isotopic labeling (e.g., deuterated analogs in ) can aid tracking reaction pathways. Ensure rigorous drying of reagents to avoid hydrolysis of the difluoromethoxy group .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Follow hazard statements (e.g., P210, P240-P280 codes in ) to mitigate flammability and reactivity risks. Use explosion-proof equipment, inert atmospheres (N₂/Ar), and avoid direct water contact during synthesis ( ). Emergency measures for skin/eye exposure include immediate flushing with water (≥15 mins) and medical consultation ( ). Always conduct reactions in fume hoods with secondary containment .

Q. How does the presence of fluorine atoms influence spectroscopic characterization (e.g., NMR, IR)?

- Methodological Answer : ¹⁹F NMR is essential for identifying -OCF₂ and aryl-F environments, with chemical shifts typically between -100 to -150 ppm. Coupling patterns (e.g., J₆F-F) help distinguish ortho/meta fluorine positions. IR spectroscopy detects C-F stretches (1000–1300 cm⁻¹) but requires comparison to fluorinated analogs (). For structural ambiguity, X-ray crystallography or high-resolution mass spectrometry (HRMS) is advised .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or regioselectivity in derivatization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron-deficient aromatic rings, predicting electrophilic substitution sites. Solvent effects (e.g., DMF vs. THF) on transition states can be simulated using COSMO-RS. Validate predictions with experimental kinetic studies (e.g., competitive reactions with nitrobenzene derivatives in ) .

Q. What strategies resolve contradictions in kinetic data for halogen-exchange reactions involving this compound?

- Methodological Answer : Discrepancies often arise from competing mechanisms (SNAr vs. radical pathways). Use radical traps (e.g., TEMPO) and isotopic labeling (¹⁸O in ) to identify intermediates. Monitor reaction progress via in-situ ¹⁹F NMR to detect transient species. Compare activation energies (ΔG‡) under varying temperatures/pressures .

Q. How can derivatization enhance bioactivity studies (e.g., enzyme inhibition)?

- Methodological Answer : Introduce polar groups (e.g., -OH, -COOH via hydrolysis or carboxylation) to improve solubility and binding affinity. For example, esterification () creates prodrugs for controlled release. Screen derivatives against target enzymes (e.g., cyclooxygenase) using fluorescence-based assays. QSAR models link substituent electronegativity to inhibitory potency .

Q. What environmental stability challenges arise from indoor surface interactions?

- Methodological Answer : Adsorption on indoor surfaces (e.g., glass, polymers) may alter degradation pathways. Use microspectroscopic imaging (AFM, ToF-SIMS) to track surface-bound residues. Simulate UV/ozone exposure in environmental chambers to study half-life variations. Compare with analogous compounds (e.g., difluoromethoxybenzene in ) to identify structure-stability relationships .

Key Research Recommendations

- Prioritize isotopic labeling (²H, ¹³C) for mechanistic studies.

- Use advanced microspectroscopy to resolve surface adsorption dynamics.

- Develop fluorine-tolerant catalysts for greener synthesis routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。